5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C11H7BrN2O2 and a molecular weight of 279.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a pyrimidin-2-yloxy group at the 2nd position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with pyrimidine-2-ol under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:
2-(Pyrimidin-5-yl)benzaldehyde: This compound also contains a pyrimidine ring but lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxybenzaldehyde: This compound has a hydroxyl group instead of the pyrimidin-2-yloxy group, which affects its chemical reactivity and applications.
The unique combination of the bromine atom and the pyrimidin-2-yloxy group in this compound makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
1260876-77-4 |
---|---|
Molekularformel |
C11H7BrN2O2 |
Molekulargewicht |
279.09 g/mol |
IUPAC-Name |
5-bromo-2-pyrimidin-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-2-3-10(8(6-9)7-15)16-11-13-4-1-5-14-11/h1-7H |
InChI-Schlüssel |
DTFVDAWAWKWLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.